![molecular formula C23H32O6 B13859651 [(8S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13859651.png)
[(8S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[3-(Dimethylamino)propyl]-9-methyl-acridinum-d6 Iodide is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is a deuterated version of 10-[3-(Dimethylamino)propyl]-9-methyl-acridinum Iodide, where deuterium atoms replace some of the hydrogen atoms, making it useful in specific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-(Dimethylamino)propyl]-9-methyl-acridinum-d6 Iodide typically involves the reaction of 9-methylacridine with 3-(dimethylamino)propyl chloride in the presence of a base, followed by iodination. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The deuteration process is also scaled up to produce the deuterated version of the compound.
Chemical Reactions Analysis
Types of Reactions
10-[3-(Dimethylamino)propyl]-9-methyl-acridinum-d6 Iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and cyanides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the acridinium compound.
Reduction: Reduced forms of the acridinium compound.
Substitution: Various substituted acridinium derivatives depending on the nucleophile used.
Scientific Research Applications
10-[3-(Dimethylamino)propyl]-9-methyl-acridinum-d6 Iodide has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in cellular imaging and tracking studies due to its fluorescent properties.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 10-[3-(Dimethylamino)propyl]-9-methyl-acridinum-d6 Iodide involves its interaction with molecular targets through its fluorescent properties. The compound can intercalate into DNA, making it useful for imaging and diagnostic purposes. The deuterated version provides enhanced stability and reduced metabolic degradation, making it more effective in certain applications.
Comparison with Similar Compounds
Similar Compounds
10-[3-(Dimethylamino)propyl]-9-methyl-acridinum Iodide: The non-deuterated version of the compound.
Acridine Orange: Another acridinium compound used in similar applications.
Proflavine: A related compound with similar fluorescent properties.
Uniqueness
10-[3-(Dimethylamino)propyl]-9-methyl-acridinum-d6 Iodide is unique due to its deuterated structure, which provides enhanced stability and reduced metabolic degradation compared to its non-deuterated counterpart. This makes it particularly valuable in long-term studies and applications requiring high stability.
Properties
Molecular Formula |
C23H32O6 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(8S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H32O6/c1-13(25)29-23(19(28)12-24)9-7-17-16-5-4-14-10-15(26)6-8-21(14,2)20(16)18(27)11-22(17,23)3/h10,16-18,20,24,27H,4-9,11-12H2,1-3H3/t16-,17-,18-,20?,21-,22-,23-/m0/s1 |
InChI Key |
HDEDWNHZBWFQCB-CRKVGCNRSA-N |
Isomeric SMILES |
CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


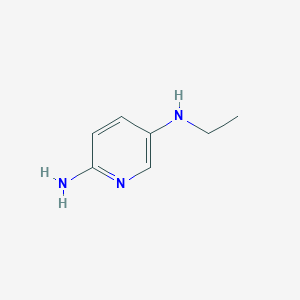

![6-(furan-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13859579.png)
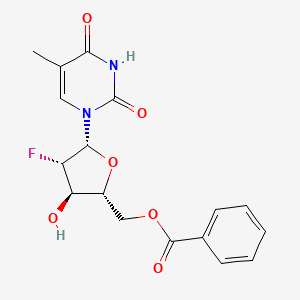
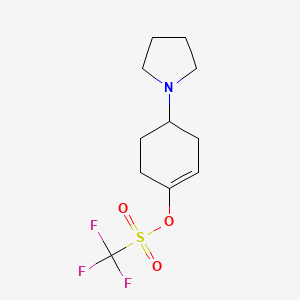
![(alphaR)-alpha-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt](/img/structure/B13859616.png)
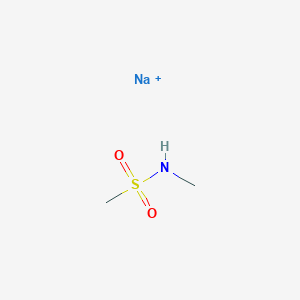
![3-[Benzyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B13859626.png)
![2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-4-(5-methylpyrimidin-2-yl)-1,3-thiazole](/img/structure/B13859628.png)
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B13859636.png)

![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-urea](/img/structure/B13859647.png)
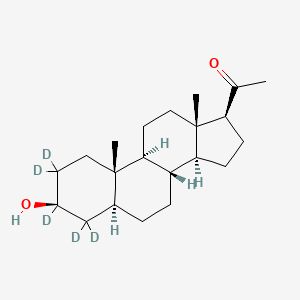
![1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B13859659.png)
